4-(3-Methoxyphenyl)-1,2,3-thiadiazole
Overview
Description
4-(3-Methoxyphenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antithrombotic Activity
4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have shown potential as antithrombotic agents. A study found that certain 1,2,3-thiadiazoles with benzene rings possessing para electron-donating groups exhibited inhibition of collagen-induced platelet aggregation, suggesting possible antithrombotic applications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
Corrosion Inhibition
Research on thiadiazole derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors. One study reported that these compounds provided significant corrosion protection for mild steel in an acidic environment, indicating their potential use in industrial applications (Attou et al., 2020).
Receptor Antagonism
Some derivatives of this compound have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates their potential for developing treatments targeting these receptors (Jung et al., 2004).
Antimicrobial Activity
Thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fungicidal Activity
Research has indicated that certain 1,2,3-thiadiazole derivatives possess fungicidal activity. For instance, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed its potential as a fungicide (Wu, 2013).
Corrosion Inhibition for Copper
Thiadiazole derivatives, including this compound, have been synthesized as inhibitors for copper corrosion in acidic environments. These studies suggest their potential application in protecting copper materials from corrosion (Tang et al., 2009).
Anticancer Activity
Some this compound derivatives have demonstrated anticancer activity in biological studies. They have shown significant anti-proliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Janowska et al., 2022).
Properties
IUPAC Name |
4-(3-methoxyphenyl)thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPJIGNSNYAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363079 | |
Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337924-95-5 | |
Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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